An In-depth Technical Guide to the Basic Properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
An In-depth Technical Guide to the Basic Properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
This technical guide provides a comprehensive overview of the core properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical characteristics, synthesis methodologies, and known biological activities, with a focus on its role as a potential modulator of excitatory neurotransmission.
Chemical and Physical Properties
1,4-Dihydro-6-methylquinoxaline-2,3-dione, also known as 6-methylquinoxaline-2,3(1H,4H)-dione, is a heterocyclic organic compound.[1] Its structure consists of a pyrazine-2,3(1H,4H)-dione ring fused to a 4-methylbenzene ring. This core structure is shared by a class of compounds with significant biological activities.
Table 1: Physicochemical Properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
| Property | Value | Reference |
| CAS Number | 6309-61-1 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | White to light gray or light yellow powder/crystal | [2] |
| Melting Point | 112 °C | [3] |
| Boiling Point | 467 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.28 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Dimethylformamide | [3] |
| pKa | 10.61 ± 0.20 (Predicted) | [3] |
Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
The synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and related quinoxaline-2,3-diones is typically achieved through the condensation reaction of a substituted o-phenylenediamine with oxalic acid or its derivatives.[4] Various methods have been developed to optimize this reaction, including conventional heating, solvent-free grinding, and microwave-assisted synthesis.[4][5]
Experimental Protocol: Synthesis via Conventional Heating
This protocol describes the synthesis of a quinoxaline-2,3-dione derivative via the reaction of an o-phenylenediamine with oxalic acid under acidic conditions with conventional heating.[5]
Materials:
-
4-methyl-1,2-diaminobenzene
-
Oxalic acid dihydrate
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve oxalic acid dihydrate in deionized water with heating.
-
To the hot solution, carefully add concentrated hydrochloric acid.
-
Slowly add 4-methyl-1,2-diaminobenzene to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1.5-2 hours.
-
After the reflux period, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials and acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified crystals of 1,4-Dihydro-6-methylquinoxaline-2,3-dione in a desiccator.
Experimental Protocol: Solvent-Free Synthesis by Grinding
This environmentally friendly method avoids the use of solvents and often results in high yields in a shorter reaction time.[4]
Materials:
-
4-methyl-1,2-diaminobenzene
-
Oxalic acid dihydrate
-
Mortar and pestle
-
Deionized water or water/ethanol mixture (for crystallization)
Procedure:
-
Place equimolar amounts of 4-methyl-1,2-diaminobenzene and oxalic acid dihydrate in a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere. The mixture will initially form a paste and may then solidify.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting solid is crystallized from water or a water/ethanol mixture to yield the pure product.
Biological Properties and Mechanism of Action
The quinoxaline-2,3-dione scaffold is a well-established pharmacophore, with many of its derivatives exhibiting potent biological activities.[6] The primary mechanism of action for this class of compounds is the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors.[7]
While specific quantitative data for the AMPA receptor antagonist activity of 1,4-Dihydro-6-methylquinoxaline-2,3-dione is not extensively available in the public domain, the activities of closely related and well-characterized analogs provide a valuable comparative landscape.
Table 2: In Vitro Antagonist Activity of Quinoxaline-2,3-dione Derivatives at the AMPA Receptor
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Notes | Reference |
| DNQX (6,7-dinitroquinoxaline-2,3-dione) | 0.74 | - | A standard competitive AMPA/kainate receptor antagonist. | [8] |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | 0.3 | - | Potent AMPA and kainate receptor antagonist. | [8] |
| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) | - | 0.060 | Potent and selective quisqualate subtype (AMPA) receptor antagonist. | [9][10] |
The antagonism of AMPA receptors by quinoxaline-2,3-diones has significant implications for the treatment of neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy, ischemic stroke, and neurodegenerative diseases.[11] By blocking the binding of glutamate to AMPA receptors, these compounds can prevent the excessive influx of cations (Na⁺ and Ca²⁺) into neurons, thereby mitigating excitotoxicity and subsequent neuronal damage.[12]
AMPA Receptor Signaling Pathway
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates AMPA receptors, leading to the opening of their associated ion channels.[13] This results in the influx of sodium and, in some cases, calcium ions, causing postsynaptic membrane depolarization. Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. One such pathway involves the interaction with the Src-family protein tyrosine kinase, Lyn.[13][14] Upon AMPA receptor stimulation, Lyn is activated, which in turn can trigger the mitogen-activated protein kinase (MAPK) signaling pathway.[13] This cascade can ultimately lead to changes in gene expression, such as the upregulation of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[13][14]
Caption: AMPA Receptor Signaling and its Antagonism.
Experimental Protocol: Evaluation of AMPA Receptor Antagonism
The antagonist activity of 1,4-Dihydro-6-methylquinoxaline-2,3-dione at the AMPA receptor can be assessed using various in vitro and in vivo models. A common in vitro method is the radioligand binding assay.
Objective: To determine the binding affinity (Kᵢ) of 1,4-Dihydro-6-methylquinoxaline-2,3-dione to the AMPA receptor.
Materials:
-
Rat or mouse brain tissue (cortex or hippocampus)
-
[³H]AMPA (radioligand)
-
1,4-Dihydro-6-methylquinoxaline-2,3-dione (test compound)
-
Unlabeled glutamate or a known potent AMPA receptor antagonist (for determining non-specific binding)
-
Binding buffer (e.g., Tris-HCl buffer)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Assay: In a series of tubes, incubate the prepared brain membranes with a fixed concentration of [³H]AMPA and varying concentrations of the test compound (1,4-Dihydro-6-methylquinoxaline-2,3-dione).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Potential Applications and Future Directions
The structural and biological properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and its analogs make them promising candidates for further investigation in drug discovery, particularly for neurological and neurodegenerative disorders. Their ability to antagonize AMPA receptors suggests potential therapeutic utility in conditions where excitotoxicity plays a pathogenic role.[11][12]
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the specific IC₅₀ and Kᵢ values of 1,4-Dihydro-6-methylquinoxaline-2,3-dione for AMPA receptors and its selectivity over other glutamate receptor subtypes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessing the neuroprotective effects of this compound in animal models of stroke, epilepsy, and neurodegenerative diseases.
-
Safety and Toxicity Profiling: Conducting comprehensive studies to evaluate the safety and potential side effects of this compound.
References
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- 2. 1,4-DIHYDRO-6-METHYLQUINOXALINE-2,3-DIONE price,buy 1,4-DIHYDRO-6-METHYLQUINOXALINE-2,3-DIONE - chemicalbook [chemicalbook.com]
- 3. healthchems.lookchem.com [healthchems.lookchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
